5-(4-butoxyphenyl)-1-phenyl-3-(phenylamino)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-(4-butoxyphenyl)-1-phenyl-3-(phenylamino)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that belongs to the class of pyrrolones. This compound is characterized by its unique structure, which includes an anilino group, a butoxyphenyl group, and a phenyl group attached to a dihydropyrrolone ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-butoxyphenyl)-1-phenyl-3-(phenylamino)-1,5-dihydro-2H-pyrrol-2-one typically involves a multi-step process. One common method involves the reaction of an alkyl β-alkoxy-β-iminopropionate salt with a suitable alkanol to form an orthoester intermediate. This intermediate is then converted to the corresponding imidic ester by condensation with an aniline, while simultaneously removing the alkanol by-product to drive the reaction to completion . The formation of the imidic ester is often carried out in a high boiling solvent, which facilitates the distillation of the volatile alkanol by-product at atmospheric pressure .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of high-efficiency reactors and continuous flow processes can enhance the yield and purity of the final product. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high yields and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
5-(4-butoxyphenyl)-1-phenyl-3-(phenylamino)-1,5-dihydro-2H-pyrrol-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amines or other reduced forms.
Substitution: The anilino and butoxyphenyl groups can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are often employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Scientific Research Applications
5-(4-butoxyphenyl)-1-phenyl-3-(phenylamino)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of other complex organic molecules. Its unique structure makes it a valuable building block for designing new compounds with specific properties.
Biology: In biological research, the compound can be used to study the interactions between small molecules and biological targets, such as enzymes and receptors.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new drugs or therapeutic agents. Its structural features may impart specific biological activities, making it a candidate for drug discovery.
Industry: In industrial applications, the compound can be used as a precursor for the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(4-butoxyphenyl)-1-phenyl-3-(phenylamino)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-anilino-5-phenyl-5H-furan-2-one: This compound shares a similar core structure with 5-(4-butoxyphenyl)-1-phenyl-3-(phenylamino)-1,5-dihydro-2H-pyrrol-2-one but differs in the presence of a furan ring instead of a pyrrolone ring.
3-anilino-5-pyrazolones: These compounds are structurally related and are used as intermediates in the synthesis of photographic materials.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This versatility makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C26H26N2O2 |
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Molecular Weight |
398.5g/mol |
IUPAC Name |
4-anilino-2-(4-butoxyphenyl)-1-phenyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C26H26N2O2/c1-2-3-18-30-23-16-14-20(15-17-23)25-19-24(27-21-10-6-4-7-11-21)26(29)28(25)22-12-8-5-9-13-22/h4-17,19,25,27H,2-3,18H2,1H3 |
InChI Key |
AJCYMZYWQKQVMO-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C2C=C(C(=O)N2C3=CC=CC=C3)NC4=CC=CC=C4 |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2C=C(C(=O)N2C3=CC=CC=C3)NC4=CC=CC=C4 |
Origin of Product |
United States |
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